Spiro[5.7]tridecan-13-one
Description
Contextualization of Spiro Compounds in Organic Chemistry Research
Spiro compounds are organic molecules in which two rings are linked by a single common atom, known as the spiro atom. mdpi.com This structural feature imparts a distinct three-dimensionality that sets them apart from fused or bridged ring systems. tandfonline.com The inherent rigidity and defined spatial arrangement of substituents on a spiro scaffold are highly desirable traits in drug discovery, as they can lead to improved binding affinity and selectivity for biological targets. bldpharm.comnih.gov Consequently, spirocyclic motifs are found in numerous natural products and have been incorporated into a variety of approved drugs and clinical candidates. bldpharm.comnih.gov Research in this area is vibrant, with ongoing efforts to develop novel synthetic methodologies for accessing diverse spirocyclic systems and to explore their applications in various scientific disciplines. mdpi.com
Structural Significance of the Spiro[5.7]tridecane Core in Chemical Space
The Spiro[5.7]tridecane core, which forms the backbone of Spiro[5.7]tridecan-13-one, is notable for its combination of a six-membered and an eight-membered carbocyclic ring. This fusion of a conformationally well-understood cyclohexane (B81311) ring with a larger, more flexible cyclooctane (B165968) ring creates a molecule with a unique conformational landscape. The spirocyclic nature fixes the relative orientation of the two rings, leading to a higher fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with greater success in clinical drug development due to the increased three-dimensionality it confers upon a molecule. bldpharm.com The presence of the medium-sized eight-membered ring introduces a degree of conformational complexity that can be exploited in the design of molecules with specific shapes and functionalities.
Overview of Research Trajectories for this compound and Related Systems
Direct academic research focusing exclusively on this compound is limited. However, research on closely related unsaturated analogs, such as Spiro[5.7]tridec-1-en-3-one, provides a logical starting point for understanding its potential chemistry. ontosight.ai A plausible and significant research trajectory for this compound would be its synthesis and subsequent exploration of its chemical reactivity and biological activity.
A primary synthetic route would likely involve the catalytic hydrogenation of its unsaturated precursors. The synthesis of saturated N-heterocycles through catalytic hydrogenation cascades is a well-established methodology, suggesting that a similar approach could be successfully applied to carbocyclic systems like spiroketones. nih.gov
Once synthesized, research could branch into several key areas:
Stereoselective Reduction: The carbonyl group of this compound could be stereoselectively reduced to the corresponding alcohol, introducing a new chiral center and further increasing the molecule's three-dimensionality.
Functionalization of the Rings: The cyclohexane and cyclooctane rings could be selectively functionalized to introduce various pharmacophores or reactive handles for further chemical modification.
Medicinal Chemistry Applications: Given the prevalence of spirocycles in drug discovery, this compound and its derivatives would be logical candidates for screening in various biological assays to identify potential therapeutic applications. bldpharm.comnih.govresearchgate.net
The following table outlines the key compounds related to the potential research trajectory of this compound:
| Compound Name | Molecular Formula | Key Structural Features | Relevance |
| This compound | C13H22O | Saturated spiroketone with a cyclohexane and a cyclooctane ring. | Target compound of this article. |
| Spiro[5.7]tridec-1-en-3-one | C13H20O | Unsaturated spiroketone with a cyclohexene-one and a cyclooctane ring. ontosight.ai | A likely synthetic precursor to this compound. ontosight.ai |
| Spiro[5.7]tridecane | C13H24 | The parent hydrocarbon of the spiro system. | Core structural framework. |
Structure
3D Structure
Properties
CAS No. |
4728-92-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
spiro[5.7]tridecan-13-one |
InChI |
InChI=1S/C13H22O/c14-12-8-4-1-2-5-9-13(12)10-6-3-7-11-13/h1-11H2 |
InChI Key |
ZHNRIICUAKEHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCCCC2)C(=O)CC1 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 5.7 Tridecan 13 One and Its Derivatives
Foundational Synthetic Routes to the Spiro[5.7]tridecane Skeleton
The construction of the spiro[5.7]tridecane framework, a key structural motif in various complex molecules, can be achieved through several foundational synthetic strategies. These methods often involve the creation of a spiro ring system where two rings share a single carbon atom. ontosight.aimdpi.com
Enamine Chemistry and Michael Addition Strategies
A prominent method for synthesizing spirocyclohexenones, which are precursors to compounds like Spiro[5.7]tridecan-13-one, involves the use of enamine chemistry coupled with a Michael addition. orgsyn.org This strategy offers a robust alternative to other methods that may be plagued by side reactions such as aldol (B89426) condensation and polymerization of reagents. orgsyn.org
The synthesis begins with the formation of an enamine from a cyclic aldehyde, such as cyclooctanecarboxaldehyde, and a secondary amine like piperidine (B6355638). orgsyn.org This enamine then acts as a nucleophile in a Michael addition reaction with an α,β-unsaturated ketone, for instance, methyl vinyl ketone. orgsyn.orgyoutube.com The subsequent steps involve hydrolysis and an intramolecular aldol condensation to yield the spiro enone. orgsyn.org A specific example is the synthesis of Spiro[5.7]tridec-1-en-3-one, which can be further oxidized to Spiro[5.7]trideca-1,4-dien-3-one using a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). orgsyn.org
The general applicability of this method is demonstrated by its successful use with a range of cycloalkanecarboxaldehydes, leading to various spiroenones. orgsyn.org
Knoevenagel Condensation and Subsequent Cyclization Pathways
The Knoevenagel condensation provides another versatile route to spiro compounds. mdpi.comnih.gov This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, often catalyzed by a base or a Lewis acid. nih.gov The resulting product can then undergo subsequent cyclization reactions to form the desired spirocyclic system.
Multicomponent domino reactions that incorporate a Knoevenagel condensation followed by a Michael addition and cyclization are particularly efficient for the synthesis of complex spiro heterocycles. mdpi.comnih.gov These reactions can be promoted by various catalysts, including ionic liquids, and can be accelerated using microwave irradiation, which often leads to higher yields and shorter reaction times. mdpi.comrsc.orgdergipark.org.tr For instance, the reaction of isatin, malononitrile, and barbituric acid can be catalyzed by 1-methylimidazolium (B8483265) chloride in ethanol (B145695) under microwave heating to produce spiro compounds in good yields. mdpi.comnih.gov
While not directly applied to this compound in the provided context, this methodology's power in constructing spiro frameworks suggests its potential applicability. The key is the sequential nature of the reactions, allowing for the construction of complex architectures from simple starting materials in a single pot. nih.gov
Targeted Synthesis of this compound
The targeted synthesis of this compound itself is built upon the foundational routes. The precursor, Spiro[5.7]tridec-1-en-3-one, is synthesized via the enamine and Michael addition strategy previously described. orgsyn.org The final step to obtain this compound would involve the reduction of the carbon-carbon double bond in the enone. While the specific reduction of Spiro[5.7]tridec-1-en-3-one to the saturated ketone is not detailed in the provided search results, standard catalytic hydrogenation methods would be applicable for this transformation.
The synthesis of the precursor, Spiro[5.7]tridec-1-en-3-one, starts with the reaction of cyclooctanecarboxaldehyde and piperidine to form 1-(cyclooctylidenemethyl)piperidine. orgsyn.org This enamine is then reacted with methyl vinyl ketone in ethanol, followed by treatment with sodium acetate (B1210297), acetic acid, and water, and subsequent reflux with sodium hydroxide (B78521) to induce cyclization. orgsyn.org This process yields Spiro[5.7]tridec-1-en-3-one. orgsyn.org
Table 1: Synthesis of Spiro[5.7]tridec-1-en-3-one
| Starting Materials | Reagents and Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| Cyclooctanecarboxaldehyde, Piperidine | Toluene, reflux with Dean-Stark trap | 1-(Cyclooctylidenemethyl)piperidine | 93.6% orgsyn.org |
| 1-(Cyclooctylidenemethyl)piperidine, Methyl vinyl ketone | 1. Absolute ethanol, reflux 2. Sodium acetate, acetic acid, water, reflux 3. Aqueous sodium hydroxide, reflux | Spiro[5.7]tridec-1-en-3-one | 44-49% orgsyn.org |
Advanced Approaches to Spiro[5.7]tridecane-Containing Heterocycles
The spiro[5.7]tridecane skeleton can also be incorporated into more complex heterocyclic systems, such as peroxides and aza-diperoxides. These structures are of interest for their potential biological activities.
Formation of Spiro[5.7]tridecane-Based Thio-Heterocycles
The synthesis of spiro[5.7]tridecane structures incorporating sulfur-containing heterocycles is a significant area of research. These thio-heterocycles are often constructed by reacting a ketone, such as this compound, with bifunctional sulfur-containing nucleophiles.
Common strategies include:
Spiro-1,3-thiazolidin-4-ones: These are typically formed through the condensation of the ketone with an amine to form an intermediate imine (Schiff base). Subsequent cycloaddition with thioglycolic acid yields the spiro-thiazolidinone ring. nih.gov This multi-step process can be performed in a single pot.
Spiro-1,3,4-thiadiazolines: This class of compounds can be synthesized from thiosemicarbazones. The initial step is the reaction of the ketone with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This intermediate then undergoes an oxidative or acetylative cyclization to furnish the spiro-thiadiazoline ring system. nih.gov For instance, refluxing the thiosemicarbazone in acetic anhydride (B1165640) can lead to the formation of the diacetylated spiro-1,3,4-thiadiazoline. nih.gov
These reactions provide access to a diverse range of spiro-thio-heterocycles with potential applications in medicinal chemistry. nih.gov
Table 1: Synthesis of Spiro Thio-Heterocycles
| Precursor Ketone | Reagents | Resulting Heterocycle | Typical Conditions |
|---|
Multi-component and Domino Reaction Sequences for Spiro[5.7]tridecanes
Multi-component reactions (MCRs) and domino (or cascade) sequences are highly efficient strategies for building complex molecular architectures like spiro[5.7]tridecanes from simple precursors in a single operation. nih.gov These reactions minimize waste and purification steps by combining several transformations without isolating intermediates. nih.gov
A prominent example is the Knoevenagel/Michael/cyclization domino reaction. mdpi.com In a typical sequence applicable to spirocycle synthesis, the reaction is initiated between an aldehyde or ketone (like a derivative of isatin), an active methylene compound (such as malononitrile), and a third component with which the intermediate can undergo a Michael addition and subsequent cyclization (like barbituric acid). mdpi.comresearchgate.net This approach allows for the creation of multiple C-C and C-N bonds and up to three stereocenters in a single, atom-economical process. nih.gov The use of microwave irradiation can significantly accelerate these reactions, often leading to higher yields in shorter times compared to conventional heating. mdpi.com
Oxidative Cyclization Methodologies
Oxidative cyclization represents a powerful tool for the synthesis of spirocycles. In these reactions, an oxidant is used to trigger an intramolecular cyclization event, often involving the formation of a radical cation intermediate. researchgate.net For instance, oxidants like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) or metal catalysts such as copper(II) acetate or silver(I) acetate can be employed. researchgate.net
The general strategy involves a substrate with an appropriate nucleophile positioned to attack an oxidatively generated reactive intermediate. For example, the oxidation of an enol ether can generate a radical cation, which then undergoes cyclization by an intramolecular nucleophile. researchgate.net This method has been successfully applied to the synthesis of various heterocyclic ring systems, including tetrahydrofurans and lactones. researchgate.net While a specific application to form this compound via this method requires a suitably designed precursor, the underlying principle of using an oxidative C-C or C-O bond formation is a valid and modern synthetic strategy. researchgate.netresearchgate.net
Catalytic Strategies in Spiro[5.7]tridecane Synthesis
Catalysis is central to the efficient and selective synthesis of spiro[5.7]tridecane derivatives. Both metal-based and organocatalytic systems have been developed to facilitate key bond-forming and cyclization steps.
Lanthanide-Catalyzed Cyclization and Condensation Reactions
Lanthanide compounds have emerged as effective catalysts for various organic transformations, including the synthesis of spirocyclic systems. Their utility stems from their unique Lewis acidic properties.
A notable application is the lanthanide-catalyzed cyclocondensation of 1,1-bis(hydroperoxy)cycloalkanes with formaldehyde (B43269) to produce pentaoxaspiroalkanes. Specifically, the reaction of 1,1-bis(hydroperoxy)cyclooctane with formaldehyde in the presence of a catalytic amount of samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O) selectively yields 7,8,10,12,13-pentaoxaspiro[5.7]tridecane. researchgate.net This reaction proceeds efficiently at room temperature, demonstrating the mild conditions under which lanthanide catalysts can operate. In the absence of the catalyst, the reaction does not yield the desired spiro product. researchgate.net
Table 2: Lanthanide-Catalyzed Synthesis of a Spiro[5.7]tridecane Derivative
| Reactants | Catalyst (mol%) | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1,1-bis(hydroperoxy)cyclooctane + Formaldehyde | Sm(NO₃)₃·6H₂O (5 mol%) | THF | ~20°C, 6h | 7,8,10,12,13-Pentaoxaspiro[5.7]tridecane | 95% researchgate.net |
Organocatalytic Approaches (e.g., Ionic Liquids)
Organocatalysis, which uses small organic molecules as catalysts, offers a valuable alternative to metal-based systems. Ionic liquids (ILs) have gained significant attention in this context, acting as both solvents and catalysts for the synthesis of spiro compounds. mdpi.com
Brønsted acidic ILs, in particular, have been shown to be effective organocatalysts for multi-component reactions that produce spiro-heterocycles. mdpi.com For example, 1-methylimidazolium chloride has been successfully used to catalyze the three-component domino reaction of isatin, malononitrile, and barbituric acid to synthesize spiro compounds in high yields. mdpi.comresearchgate.net The ionic liquid is believed to facilitate the reaction by activating the substrates and stabilizing charged intermediates through hydrogen bonding. researchgate.net These reactions are often enhanced by microwave irradiation, which reduces reaction times from hours to minutes while improving yields. mdpi.com The reusability of the catalyst and the use of green solvents like ethanol make this a sustainable synthetic method. mdpi.comresearchgate.net
Table 3: Ionic Liquid-Catalyzed Spirocycle Synthesis
| Reaction Type | Reactants | Catalyst | Conditions | Product Class | Yield Range |
|---|---|---|---|---|---|
| Knoevenagel/Michael/ Cyclization | Isatin derivative + Malononitrile + Barbituric acid | 1-Methylimidazolium Chloride | Ethanol, 80°C, Microwave (2h) | Spiro[indole-pyrimidine]diones | 43–98% mdpi.com |
| Multi-component Reaction | Amine + Diethyl acetylenedicarboxylate (B1228247) + Isatin derivative | 1,1'-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate | Ethanol, 80°C, Ultrasonic Bath | Spiro[furan-indoline]-diones | Good to Excellent mdpi.com |
Transition Metal Catalysis (e.g., Co(OAc)₂, Mn(III))
Transition metal catalysis offers powerful tools for the construction of complex molecular architectures like spirocycles. nih.govresearchgate.netmatilda.science These methods often proceed through pathways that are inaccessible to classical reagents, enabling the efficient formation of challenging carbon-carbon bonds.
Manganese(III) acetate, in particular, has emerged as a key reagent for mediating oxidative free-radical cyclizations to form spiro compounds. rsc.orgmdpi.com This method typically involves the generation of a radical from a precursor, which then undergoes an intramolecular cyclization onto an unsaturated system to forge the spirocyclic core. mdpi.com The Mn(III)-based approach is valued for its ability to facilitate single-step regio- and stereoselective cyclizations, which can significantly shorten synthetic sequences. mdpi.com For the synthesis of a spiro[5.7]tridecane system, a suitable acyclic precursor containing, for example, a β-dicarbonyl moiety and a tethered cycloalkene, could be subjected to Mn(III)-mediated oxidative cyclization. The Mn(III) salt would oxidize the enolizable starting material to generate a carbon-centered radical, which would then add to the double bond of the eight-membered ring precursor to form the spirocyclic ketone after further oxidation and rearrangement steps.
While direct examples using Cobalt(II) acetate (Co(OAc)₂) for the synthesis of this compound are not prevalent in the literature, its role in similar transformations suggests potential applications. Cobalt catalysts are known to participate in radical cyclizations and C-H activation cascades. For instance, Co(OAc)₂ has been used in conjunction with other transition metals in multi-step cascade reactions. organic-chemistry.org Its application in forming the spiro[5.7]tridecane framework would likely involve a radical-based mechanism, possibly in a tandem reaction sequence to build the complex ring system.
Other transition metals like palladium, ruthenium, and gold have also been extensively used in the synthesis of various spiroketals and other spirocycles, often through different mechanisms such as C-H activation, intramolecular Heck reactions, or cycloisomerization of functionalized precursors. nih.govacs.orgnih.gov
| Catalyst System | Reaction Type | Key Features | Potential Application for this compound |
|---|---|---|---|
| Manganese(III) Acetate (Mn(OAc)₃) | Oxidative Free-Radical Cyclization | Single-step, regio- and stereoselective cyclizations. mdpi.com | Cyclization of an acyclic precursor with a cyclo-octene moiety onto a cyclohexanone (B45756) derivative. |
| Cobalt(II) Acetate (Co(OAc)₂) | Radical Cyclization / C-H Activation | Often used in cascade reactions. organic-chemistry.org | Could potentially mediate a radical cascade to form the bicyclic system. |
| Palladium (e.g., Pd(OAc)₂) | Intramolecular Heck Reaction / α-Arylation | Forms C-C bonds via cross-coupling chemistry. acs.org | Intramolecular cyclization of a functionalized cyclohexanone bearing an eight-membered ring with a halide or triflate. |
| Ruthenium (e.g., [CpRu(CH₃CN)₃]⁺) | Diazo Decomposition / Carbonyl Ylide Formation | Forms spiro ketals via reaction with cyclic ketones. nih.govresearchgate.netfigshare.com | Reaction of a diazoester with a precursor containing both the six- and eight-membered rings to form a related spiro-oxygenated derivative. |
Retrosynthetic Analysis of the this compound Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. youtube.comscitepress.org
For this compound, the most prominent feature is the spirocyclic junction, a quaternary carbon atom where the two rings meet. youtube.com This spiro center is a key strategic point for disconnection.
A logical retrosynthetic approach for this compound would begin by disconnecting one of the C-C bonds adjacent to the carbonyl group within the six-membered ring. This is a common strategy for cyclic ketones. scribd.com
Proposed Retrosynthetic Pathway:
Target Molecule: this compound (I) The analysis starts with the final product.
Disconnection 1: C-C Bond Alpha to the Carbonyl A disconnection of the C-C bond alpha to the ketone functionality (a common strategy in ketone synthesis) leads to a more complex, open-chain dicarbonyl compound (II) . scribd.com This disconnection simplifies the spirocyclic system into a single, larger macrocycle. The forward reaction for this step would be an intramolecular cyclization, such as an aldol or Dieckmann condensation, followed by appropriate functional group manipulations.
Disconnection 2: Intermolecular Alkylation The macrocyclic diketone (II) can be further simplified by disconnecting the bond formed in a hypothetical intermolecular alkylation. This reveals two simpler building blocks: cyclooctanone (B32682) (III) and a functionalized six-carbon chain with electrophilic and nucleophilic ends, such as 1,6-dihalohexane or a similar synthon (IV) . slideshare.net The forward synthesis would involve the α-alkylation of the enolate of cyclooctanone with the bifunctional hexane (B92381) derivative.
An alternative disconnection strategy could involve a rearrangement reaction as the key bond-forming step. For example, a pinacol-type rearrangement of a suitably substituted bicyclic diol could be envisioned to construct the spiro[5.7] framework. youtube.com Another powerful approach involves ring-closing metathesis (RCM) of a diene precursor, which could form the eight-membered ring onto a pre-existing six-membered ring.
| Retrosynthetic Step | Structure(s) | Description | Forward Synthetic Reaction |
|---|---|---|---|
| Target | This compound (I) | The target spirocyclic ketone. | N/A |
| Disconnection 1 | Macrocyclic Diketone (II) | Disconnecting the α-carbon-carbonyl bond simplifies the spiro center into a single large ring. | Intramolecular Aldol/Dieckmann Condensation |
| Disconnection 2 | Cyclooctanone (III) + Bifunctional Hexane derivative (IV) | Breaking the macrocycle reveals two more readily available starting materials. | Intermolecular α-alkylation of a ketone enolate. |
Reaction Chemistry and Transformational Studies of Spiro 5.7 Tridecan 13 One Systems
Oxidation Reactions Leading to Spiro[5.7]trideca-1,4-dien-3-one
The oxidation of spiro[5.7]tridecane systems to introduce unsaturation is a key transformation. A well-documented example is the conversion of Spiro[5.7]tridec-1-en-3-one to Spiro[5.7]trideca-1,4-dien-3-one. orgsyn.org This reaction creates a conjugated dienone system, which is a valuable synthon for further chemical modifications.
The oxidation is effectively achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. orgsyn.org The reaction is typically carried out in a solvent such as dioxane at reflux temperature. The process involves the dehydrogenation of the starting enone.
A detailed experimental procedure involves dissolving Spiro[5.7]tridec-1-en-3-one and a molar excess of DDQ in dioxane and heating the mixture at reflux for several hours. orgsyn.org Following the reaction, a workup procedure is necessary to isolate the desired product. This includes filtering the cooled reaction mixture, removing the solvent, and then taking up the product in a solvent like ether. The ether layer is then washed with an aqueous sodium hydroxide (B78521) solution to remove the hydroquinone (B1673460) byproduct formed from DDQ. orgsyn.org Purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel. orgsyn.org Elution with a hexane (B92381) and ethyl acetate (B1210297) solvent system allows for the isolation of the pure Spiro[5.7]trideca-1,4-dien-3-one, with reported yields as high as 73.7%. orgsyn.org
| Reactant/Reagent | Molecular Formula | Amount | Molar Equivalent |
| Spiro[5.7]tridec-1-en-3-one | C13H20O | 3.63 g | 1 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C8Cl2N2O2 | 8.90 g | 2.07 |
| Dioxane | C4H8O2 | 50 mL | - |
Ring Transformation Reactions of Spiro[5.7]tridecane Derivatives
Mechanistic Investigations of Ring Scission and Rearrangement Pathways
Mechanistic investigations into the ring scission and rearrangement pathways of the Spiro[5.7]tridecane skeleton are not extensively covered in the available scientific literature. Such studies are crucial for understanding the reactivity and potential synthetic applications of these molecules, but specific research focusing on the Spiro[5.7]tridecan-13-one core is limited.
Functional Group Interconversions on the this compound Core
While the ketone moiety of this compound is, in principle, amenable to a wide range of functional group interconversions (e.g., reduction to an alcohol, conversion to an amine, or olefination), specific published research detailing these transformations on the this compound core is not readily found in the surveyed literature.
Structural Characterization and Conformational Analysis of Spiro 5.7 Tridecan 13 One Systems
Spectroscopic Analysis Methodologies
Spectroscopic methods are indispensable for probing the molecular structure of Spiro[5.7]tridecan-13-one in both solution and solid states. These techniques provide detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.
¹H NMR spectra would reveal the number of unique proton environments, their multiplicity (splitting patterns), and their relative proximity. For this compound, the chemical shifts of the protons on the carbons adjacent to the carbonyl group (α-protons) would be expected in the downfield region (typically 2.0-2.5 ppm) due to the deshielding effect of the ketone. The complex overlapping signals of the methylene (B1212753) protons in the cyclohexane (B81311) and cyclooctane (B165968) rings would require two-dimensional NMR techniques for complete assignment.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of this compound would be the resonance of the carbonyl carbon, which is expected to appear significantly downfield (typically in the range of 200-220 ppm). The spiro carbon atom would also have a characteristic chemical shift. The remaining carbon signals would correspond to the methylene groups of the two rings.
A representative, though hypothetical, table of expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~210 |
| Spiro Carbon | - | ~40-50 |
| α-Carbons | ~2.2-2.6 | ~35-45 |
| Other Ring Carbons | ~1.2-1.9 | ~20-35 |
| α-Protons | ~2.2-2.6 (multiplet) | - |
| Other Ring Protons | ~1.2-1.9 (complex multiplets) | - |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the analysis of this compound, the most prominent and diagnostic absorption band would be that of the carbonyl (C=O) stretching vibration. For a saturated ketone in a medium-sized ring like cyclooctanone (B32682), this peak is typically observed in the region of 1700-1725 cm⁻¹. The presence of ring strain can influence the exact position of this band. The spectrum would also exhibit C-H stretching vibrations for the sp³-hybridized carbons of the rings, typically appearing just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated ketones like this compound exhibit a weak absorption band corresponding to the n → π* transition of the carbonyl group. This absorption is typically found in the ultraviolet region, around 270-300 nm.
| Spectroscopic Technique | Expected Absorption | Functional Group/Transition |
| Infrared (IR) | ~1710 cm⁻¹ | C=O stretch |
| Infrared (IR) | ~2850-2960 cm⁻¹ | C-H stretch |
| Ultraviolet-Visible (UV-Vis) | ~280 nm | n → π* |
Mass Spectrometry (MS, HRMS, MALDI TOF/TOF)
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₃H₂₂O), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₃H₂₂O). This is crucial for distinguishing it from other compounds with the same nominal mass.
The fragmentation of this compound in the mass spectrometer would likely proceed via characteristic pathways for cyclic ketones, such as α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if sterically feasible. The analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI TOF/TOF) mass spectrometry could be employed for more detailed fragmentation studies, particularly for analyzing derivatives or complexes of this compound.
X-ray Crystallography for Absolute and Relative Stereochemistry
While spectroscopic methods provide valuable data on connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction Studies
Growing a suitable single crystal of this compound allows for analysis by single-crystal X-ray diffraction . This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this spiro compound, the crystallographic data would unequivocally confirm the connectivity of the cyclohexane and cyclooctane rings through the spiro center and the position of the carbonyl group.
Crucially, X-ray diffraction can determine the relative stereochemistry of the molecule. It would reveal the specific conformation adopted by the flexible cyclooctane ring (e.g., boat-chair, twist-boat) and the chair conformation of the cyclohexane ring in the crystalline state. If the molecule is chiral and crystallizes as a single enantiomer, anomalous dispersion techniques can be used to determine its absolute configuration.
A hypothetical table of key crystallographic parameters is shown below.
| Parameter | Description |
| Crystal System | The geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| a, b, c (Å) | The dimensions of the unit cell. |
| α, β, γ (°) | The angles of the unit cell. |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-C, C-H). |
| Bond Angles (°) | Angles between adjacent bonds. |
| Torsion Angles (°) | Dihedral angles that define the conformation of the rings. |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, 3D Energy Framework)
Beyond the structure of a single molecule, X-ray diffraction data allows for the analysis of how molecules pack together in the crystal lattice. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org By mapping properties onto this unique molecular surface, one can identify and analyze different types of non-covalent interactions, such as hydrogen bonds and van der Waals forces. For this compound, which lacks strong hydrogen bond donors, the Hirshfeld surface would likely be dominated by H···H contacts, indicating the importance of van der Waals forces in the crystal packing. Weaker C-H···O interactions involving the ketone oxygen may also be present and quantifiable.
The 3D energy framework analysis, derived from the crystallographic data, can be used to visualize and quantify the energetic contributions of these intermolecular interactions to the stability of the crystal lattice. This provides a deeper understanding of the forces governing the supramolecular assembly of this compound in the solid state.
Theoretical and Computational Structural Investigations
Theoretical and computational chemistry offers powerful tools to investigate the structural and electronic properties of molecules, providing insights that can be difficult to obtain through experimental methods alone. For complex systems like this compound, which features a spirocyclic junction between a six-membered and an eight-membered ring, computational approaches are invaluable for understanding its three-dimensional structure, conformational preferences, and spectroscopic characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary method for the computational investigation of the molecular and electronic structures of organic compounds. rsc.org This approach is used to determine the optimized ground-state geometry of molecules like this compound. The process involves calculating the electron density to determine the energy of the molecule and then systematically altering the geometry to find the structure with the minimum energy.
In studies of other complex spiro compounds, DFT calculations have successfully predicted key geometric parameters. For instance, in a novel spiro compound formed through a spontaneous dimerization reaction, DFT was used to analyze the bond angles around the central spiro carbon atom. mdpi.com It was noted that the endocyclic angles within the newly formed cyclopentane (B165970) rings were smaller than the exocyclic angles, a detail crucial for understanding the strain and stability of the system. mdpi.com For this compound, DFT would be employed to calculate bond lengths, bond angles, and dihedral angles, particularly around the spiro C(6) atom and within the flexible cyclooctane ring.
The electronic structure, which dictates the molecule's reactivity, can also be elucidated using DFT. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the regions of the molecule that are electron-rich or electron-poor. In the case of this compound, this analysis would focus on the electronic environment of the carbonyl group (C=O), identifying its electrophilic character, and the σ-framework of the ring system.
Table 1: Representative Geometric Parameters for Spiroketones Calculated by DFT This table presents typical data obtained from DFT calculations on spiroketone structures analogous to this compound. The values are illustrative of the outputs from such computational analyses.
| Parameter | Description | Typical Calculated Value |
| C=O Bond Length | The length of the carbonyl double bond. | ~1.22 Å |
| C-C Bond Lengths (Cyclohexane) | The average carbon-carbon single bond length in the six-membered ring. | ~1.54 Å |
| C-C Bond Lengths (Cyclooctane) | The average carbon-carbon single bond length in the eight-membered ring. | ~1.55 Å |
| Endocyclic Angle at Spirocenter | The C-C-C angle within the cyclohexane ring at the spiro atom. | ~109° |
| Endocyclic Angle at Spirocenter | The C-C-C angle within the cyclooctane ring at the spiro atom. | ~114° |
| Exocyclic Angle at Spirocenter | The angle between a bond in the cyclohexane ring and a bond in the cyclooctane ring. | ~108° |
Conformational Dynamics and Energy Landscape Profiling
The presence of a cyclooctane ring in this compound introduces significant conformational complexity. Unlike smaller rings, cyclooctane has a highly intricate potential energy surface with multiple stable and metastable conformations. nih.govnih.gov Computational methods are essential for mapping this energy landscape, identifying the low-energy conformers, and calculating the energy barriers for interconversion between them. researchgate.net
The energy landscape of cyclooctane itself is exceptionally complex and has been described as a nonmanifold mathematical structure, specifically the union of a sphere and a Klein bottle that intersect. nih.govnih.gov The primary families of cyclooctane conformations include the boat-chair (BC), which is generally the most stable, the crown (Cr), and various boat and twist-boat forms. nih.govresearchgate.net The interconversion between these forms occurs through specific transition states, and the relative energies of these conformers and transition states dictate the dynamic behavior of the ring. researchgate.net
For this compound, a full conformational analysis would involve exploring the potential energy surface by rotating the single bonds. This process identifies all possible conformers, from the most stable staggered arrangements to the higher-energy eclipsed ones. maricopa.edupressbooks.pub The steric strain, resulting from non-bonded interactions between atoms that are close in space, and torsional strain, arising from eclipsing interactions, are the main factors determining the relative stability of each conformer. maricopa.eduyoutube.com The final conformational profile of this compound would be a composite of the preferred conformations of the cyclohexane ring (typically a chair) and the complex manifold of the cyclooctane ring, constrained by the spirocyclic fusion.
| Conformation Family | Abbreviation | Relative Energy (kcal/mol) |
| Boat-Chair | BC | 0.0 |
| Crown | Cr | ~1.0 |
| Twist Boat-Chair | TBC | Low |
| Boat-Boat | BB | Higher |
| Twist-Boat | TB | Higher |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be used to verify or elucidate the structure of a synthesized compound. nih.gov The standard and most reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. acs.org
The process involves first performing a thorough conformational search and geometry optimization for all low-energy conformers of this compound. github.io Subsequently, the magnetic shielding tensors are calculated for each unique conformer. The final predicted NMR chemical shifts are obtained by averaging the results of the individual conformers, weighted according to their Boltzmann population at a given temperature. github.io This method accounts for the dynamic nature of the molecule in solution.
Modern computational methods can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For complex molecules like alkaloids, the corrected mean absolute error between calculated and experimental shifts has been reported to be as low as 0.13 ppm for ¹H and 1.5 ppm for ¹³C. nih.gov Such accurate predictions are invaluable for distinguishing between possible isomers or assigning specific signals in an experimental spectrum that may be ambiguous. nih.govacs.org For this compound, this would be particularly useful for assigning the chemical shifts of the carbons and protons in the flexible cyclooctane ring, whose signals might otherwise be difficult to interpret.
Table 3: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for a Spiroketone This table demonstrates the typical accuracy of quantum chemical predictions of ¹³C NMR spectra. The data is hypothetical for a representative spiroketone, showcasing how calculated values align with experimental findings.
| Carbon Atom | Description | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
| C=O | Carbonyl Carbon | 215.2 | 214.8 | -0.4 |
| Spiro C | Quaternary Spiro Carbon | 55.8 | 56.5 | +0.7 |
| Ring C (alpha to C=O) | Methylene carbon adjacent to carbonyl | 40.1 | 40.9 | +0.8 |
| Ring C (beta to C=O) | Methylene carbon | 28.5 | 28.1 | -0.4 |
| Ring C (gamma to C=O) | Methylene carbon | 25.9 | 26.3 | +0.4 |
Computational Chemistry and Mechanistic Elucidation
Quantum Chemical Calculations for Electronic Properties
No published data are available for the quantum chemical calculations of Spiro[5.7]tridecan-13-one. Such studies would typically involve the use of computational methods to determine the electronic structure and properties of the molecule.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy gap between these orbitals provides insights into the chemical stability and reactivity of the compound. For this compound, these parameters have not been reported.
MEP maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The red regions on an MEP map indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons, while blue regions represent positive potential, usually around hydrogen atoms or electron-deficient centers. Without computational studies on this compound, its MEP map remains uncharacterized.
RDG analysis is a computational technique used to identify and visualize non-covalent interactions within a molecule. This method is instrumental in understanding weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. There are no available RDG analyses for this compound.
NLO properties are important for applications in photonics and optoelectronics. The calculation of parameters like polarizability and hyperpolarizability can predict a molecule's potential for use in NLO materials. The NLO properties of this compound have not been computationally investigated.
Advanced Topological Analyses (e.g., ELF, LOL, DOS, AIM)
Advanced topological analyses, including Electron Localization Function (ELF), Localized Orbital Locator (LOL), Density of States (DOS), and Quantum Theory of Atoms in Molecules (AIM), provide deeper insights into the bonding and electronic structure of a molecule. No such analyses have been published for this compound.
Computational Studies of Reaction Mechanisms
Computational studies are essential for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. Such studies can clarify the mechanisms of cycloadditions, rearrangements, and other transformations. The reaction mechanisms involving this compound have not been computationally explored.
Transition State Characterization
Currently, there is a lack of specific published data on the transition state characterization for reactions involving this compound. A theoretical study would be needed to determine the geometries, vibrational frequencies, and energies of the transition states for its formation or subsequent reactions. This would provide crucial information about the structure of the activated complex and the nature of the bond-forming and bond-breaking processes.
Reaction Pathway Elucidation and Energy Barriers
Similarly, detailed reaction pathways and their associated energy barriers for this compound have not been extensively reported. Computational modeling would be essential to trace the minimum energy paths from reactants to products, thereby elucidating the step-by-step mechanism of the reactions. The calculation of energy barriers would allow for the prediction of reaction rates and the identification of the rate-determining step.
Advanced Research Directions and Future Perspectives for Spiro 5.7 Tridecan 13 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of spiro[5.7]tridecan-13-one and related spiroketones has been a focal point of process chemistry, aiming for greater efficiency and environmental responsibility. A landmark achievement in this area is the development of a green and sustainable manufacturing process for a chiral spiroketone intermediate used in oncology research and development projects. boehringer-ingelheim.com This innovative approach replaces a costly, time-consuming, and inefficient method that had a significant environmental impact. boehringer-ingelheim.com
Future research will likely focus on further refining these methods, potentially exploring biocatalysis or other novel catalytic systems to enhance enantioselectivity and reduce the reliance on precious metal catalysts.
Sustainability Improvements for Spiroketone Synthesis
| Metric | Reduction Achieved | Source |
|---|---|---|
| Overall Waste | 98% | boehringer-ingelheim.com |
| Organic Solvents | 99% | boehringer-ingelheim.com |
| Water Usage | 76% | boehringer-ingelheim.com |
| Carbon Footprint | 95% | boehringer-ingelheim.com |
| Production Cost | 99% | boehringer-ingelheim.com |
| Production Time | From 52 weeks to 8 weeks | boehringer-ingelheim.com |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by its ketone functionality and the unique steric and electronic environment created by the spirocyclic framework. While standard ketone chemistry is expected, the exploration of undiscovered reactivity patterns remains a fertile ground for research. Drawing parallels from studies on other strained spiro-ring systems, several intriguing possibilities emerge. nih.gov
Future investigations could delve into:
Transannular Reactions: The proximity of the eight-membered ring to the carbonyl group could facilitate novel transannular cyclizations or rearrangements under specific acidic or radical conditions.
Ring Expansions/Contractions: Selective cleavage of the C-C bonds adjacent to the spirocenter, potentially driven by relief of ring strain, could lead to unique macrocyclic or polycyclic architectures.
Asymmetric Transformations: The development of new catalytic methods for the asymmetric reduction of the ketone or the enantioselective alpha-functionalization would be highly valuable, providing access to chiral building blocks. Research into the reactivity of small, strained spiroheterocycles has shown varied patterns, such as rearrangements and nucleophilic additions, which could inspire new approaches for functionalizing the spiro[5.7]tridecane skeleton. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry represents a significant leap forward in the synthesis of spiroketones like this compound. A telescoped flow process has been successfully implemented for synthesizing a chiral spiroketone intermediate, combining a ring-closing metathesis (RCM) step and a subsequent hydrogenation step. rsc.orgrsc.org This continuous process offers substantial advantages over traditional batch production, including enhanced safety, better process control, and increased throughput. rsc.org
In one reported process, a Hoveyda-Grubbs 2nd generation catalyst was used for both the RCM and hydrogenation steps, eliminating the need for laborious intermediate separation and purification. rsc.orgrsc.org This streamlined approach, monitored in real-time with process analytical technology, achieved a daily throughput of 20 grams with an assay yield exceeding 99% using small-scale reactors. rsc.org The inherent scalability of flow systems makes this technology highly transferable to large-scale manufacturing. rsc.org Future work will likely focus on expanding the library of reactions performed in flow, automating the entire synthesis sequence, and incorporating machine learning algorithms for process optimization.
Advancements in In Silico Screening and Design for Derivatization
Computational chemistry is an increasingly powerful tool for accelerating drug discovery and materials science. For this compound, in silico methods can guide the synthesis of new derivatives with desired properties. Owing to their inherent three-dimensionality and a favorable balance between conformational rigidity and flexibility, spiro scaffolds are increasingly utilized in drug discovery. researchgate.net
Future research directions in this area include:
Virtual Library Generation: Creating large virtual libraries of this compound derivatives by computationally introducing a wide range of substituents and functional groups.
Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations to predict the physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential biological activities of virtual compounds.
Target-Based Screening: Performing virtual screening of these libraries against the binding sites of pharmaceutically relevant proteins, such as G protein-coupled receptors (GPCRs), to identify promising hits for synthesis and biological evaluation. researchgate.net This computational-first approach can significantly reduce the time and resources required to identify lead compounds by focusing synthetic efforts on molecules with the highest probability of success.
Broader Chemical Relevance of the Spiro[5.7]tridecane Skeleton
The spiro[5.7]tridecane skeleton is more than just a synthetic intermediate; it is a representative of the broader class of spirocyclic compounds, which hold significant chemical relevance. wikipedia.orgresearchgate.net The defining feature of these molecules is their unique three-dimensional structure, which arises from two rings sharing a single atom. wikipedia.org This spiro-fusion point imparts a level of conformational rigidity that is highly sought after in medicinal chemistry, as it can lead to higher binding affinity and selectivity for biological targets. researchgate.netresearchgate.net
The spiro motif is found in numerous natural products and is being increasingly incorporated into drug candidates and chiral ligands for asymmetric synthesis. researchgate.net The spiro[5.7]tridecane framework, with its specific combination of six- and eight-membered rings, provides a distinct topology that expands the available chemical space for drug discovery. researchgate.net Its derivatives could serve as scaffolds for new classes of therapeutics or as novel ligands that can influence the outcome of stereoselective reactions. The chirality inherent in many substituted spirocycles further enhances their utility, allowing for the exploration of stereoisomerism in biological systems. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
